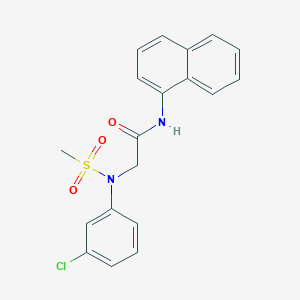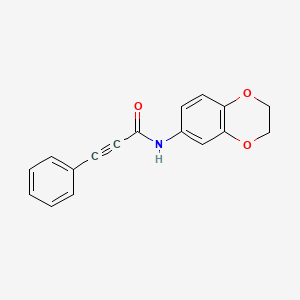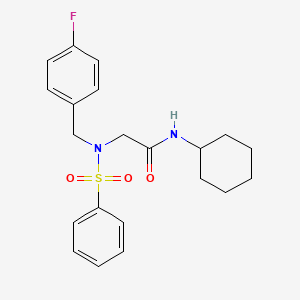
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, commonly known as ML277, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of neurological disorders. It was first identified in a high-throughput screening assay as a selective inhibitor of the voltage-gated potassium channel Kv7.2/7.3, which is implicated in the regulation of neuronal excitability. Since then, ML277 has been the subject of extensive research aimed at understanding its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.
作用機序
The mechanism of action of ML277 involves the selective inhibition of the Kv7.2/7.3 potassium channel. This channel plays a critical role in regulating the excitability of neurons, and its dysfunction has been implicated in neurological disorders such as epilepsy and bipolar disorder. ML277 binds to the channel and reduces its activity, thereby reducing neuronal excitability and potentially providing therapeutic benefit in these disorders.
Biochemical and Physiological Effects
ML277 has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit the Kv7.2/7.3 potassium channel, studies have shown that it can also modulate other ion channels and receptors in the brain. These effects may contribute to its therapeutic potential in the treatment of neurological disorders.
実験室実験の利点と制限
ML277 has several advantages as a research tool. Its selectivity for the Kv7.2/7.3 potassium channel makes it a valuable tool for studying the role of this channel in neuronal excitability and neurological disorders. However, there are also limitations to its use. ML277 is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, its synthesis is complex and requires specialized expertise and equipment.
将来の方向性
There are several potential future directions for research on ML277. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Studies have shown that ML277 has anticonvulsant effects in animal models of epilepsy, and it may also have potential in the treatment of bipolar disorder and other conditions. Another area of interest is the development of more selective inhibitors of the Kv7.2/7.3 potassium channel, which could provide more targeted therapeutic benefit with fewer off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of ML277 and its potential applications in neuroscience research.
合成法
The synthesis of ML277 involves several steps, including the reaction of 3-chloroaniline with 1-naphthylglycine, followed by the introduction of a methylsulfonyl group and a chlorophenyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of ML277 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
ML277 has been the subject of extensive scientific research aimed at understanding its potential therapeutic applications. One area of research has focused on its ability to selectively inhibit the Kv7.2/7.3 potassium channel, which is implicated in the regulation of neuronal excitability. Studies have shown that ML277 can reduce neuronal excitability in animal models of epilepsy, suggesting that it may have potential as an anticonvulsant agent.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEASYRHSBNPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)